An In-depth Technical Guide to 4-Bromo-1,2-bis(trifluoromethyl)benzene
An In-depth Technical Guide to 4-Bromo-1,2-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-bis(trifluoromethyl)benzene, identified by the CAS number 320-29-6 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its chemical structure, featuring a benzene ring substituted with a bromine atom and two adjacent trifluoromethyl groups, makes it a versatile and highly sought-after building block for the synthesis of complex organic molecules. The presence of the trifluoromethyl (-CF3) groups imparts unique properties to the molecule, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which are highly desirable in the design of novel pharmaceuticals and other advanced materials.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-bromo-1,2-bis(trifluoromethyl)benzene, offering valuable insights for researchers and developers in the chemical sciences.
Physicochemical Properties
The distinct physicochemical properties of 4-bromo-1,2-bis(trifluoromethyl)benzene are central to its utility in organic synthesis. A summary of these properties is presented in the table below.
| Property | Value |
| CAS Number | 320-29-6 |
| Molecular Formula | C₈H₃BrF₆ |
| Molecular Weight | 293.00 g/mol [3] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 181.6 °C at 760 mmHg[1] |
| IUPAC Name | 4-bromo-1,2-bis(trifluoromethyl)benzene[2] |
| Synonyms | 3,4-Bis(Trifluoromethyl)bromobenzene, 1-Bromo-3,4-bis(trifluoromethyl)benzene[1] |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F[1] |
| InChI | InChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H[2] |
| InChI Key | SVWLLRHUNXRVOS-UHFFFAOYSA-N[2] |
Synthesis and Reactivity
The synthesis of 4-bromo-1,2-bis(trifluoromethyl)benzene is a critical process for its application in various fields. While specific, detailed industrial synthesis protocols are often proprietary, a general understanding of its preparation can be derived from the principles of aromatic chemistry. A plausible synthetic route could involve the bromination of 1,2-bis(trifluoromethyl)benzene.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-bromo-1,2-bis(trifluoromethyl)benzene.
Reactivity
The reactivity of 4-bromo-1,2-bis(trifluoromethyl)benzene is largely dictated by the interplay between the bromine atom and the two electron-withdrawing trifluoromethyl groups.
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The Bromine Atom: The bromine atom serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the construction of more complex molecular architectures.[4]
-
The Trifluoromethyl Groups: The two -CF3 groups are strong electron-withdrawing groups. Their presence deactivates the benzene ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions. Furthermore, these groups enhance the metabolic stability and lipophilicity of molecules containing this scaffold, which is a significant advantage in drug design.[4][5]
Applications in Research and Development
The unique structural and electronic properties of 4-bromo-1,2-bis(trifluoromethyl)benzene make it a valuable intermediate in several areas of chemical research and development.
Drug Discovery and Medicinal Chemistry
The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[5] 4-Bromo-1,2-bis(trifluoromethyl)benzene serves as a key building block for introducing the 3,4-bis(trifluoromethyl)phenyl moiety into potential therapeutic agents. This moiety can act as a lipophilic and metabolically stable bioisostere for other chemical groups. The trifluoromethyl groups can also engage in specific interactions with biological targets, potentially enhancing binding affinity and efficacy.[6]
Agrochemicals
Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of agrochemicals such as herbicides, insecticides, and fungicides.[4] The 3,4-bis(trifluoromethyl)phenyl scaffold derived from 4-bromo-1,2-bis(trifluoromethyl)benzene is found in a number of active agrochemical compounds.
Materials Science
The thermal and chemical stability conferred by the carbon-fluorine bonds makes fluorinated compounds attractive for the development of advanced materials. 4-Bromo-1,2-bis(trifluoromethyl)benzene can be used as a monomer or precursor in the synthesis of specialty polymers, liquid crystals, and other functional materials with tailored properties.
General Synthetic Utility Workflow
Caption: The central role of 4-bromo-1,2-bis(trifluoromethyl)benzene in synthetic chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-1,2-bis(trifluoromethyl)benzene. Based on available safety data sheets for similar compounds, it is likely to be an irritant.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.[7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash skin thoroughly after handling.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[7]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[7]
-
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-Bromo-1,2-bis(trifluoromethyl)benzene is a strategically important fluorinated building block with broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive bromine handle and the modulating effects of two trifluoromethyl groups provides chemists with a powerful tool for molecular design and construction. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the importance of versatile intermediates like 4-bromo-1,2-bis(trifluoromethyl)benzene is set to increase, driving further innovation across the chemical sciences.
References
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4-Bromo-1,2-bis(trifluoromethyl)benzene | CAS 320-29-6 | AMERICAN ELEMENTS ®. [Link]
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4-Bromo-1,2-bis(trifluoromethyl)benzene, 97% Purity, C8H3BrF6, 5 grams - CP Lab Safety. [Link]
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4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem. [Link]
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Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]
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Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes | The Journal of Organic Chemistry - ACS Publications. [Link]
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Diazonium compound - Wikipedia. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]
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Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]
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